5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid
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Overview
Description
5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid is a synthetic organic compound with the molecular formula C13H17NO4S and a molecular weight of 283.35 g/mol . This compound is characterized by the presence of a thiophene ring, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Scientific Research Applications
5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Thiophene-2-Carboxylic Acid: The final step involves coupling the Boc-protected cyclopropyl amine with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), borane
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Protecting Group Removal: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted amines
Mechanism of Action
The mechanism of action of 5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc-protected amine allows for selective deprotection and subsequent functionalization, enabling the compound to engage in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxamide
- 5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylate
Uniqueness
5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring, a cyclopropyl group, and a Boc-protected amine. This structural arrangement provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
5-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-8-6-7(8)9-4-5-10(19-9)11(15)16/h4-5,7-8H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXNJSQMHMEWBP-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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